molecular formula C9H10BF3O4 B1431385 3-Ethoxy-4-(trifluoromethoxy)phenylboronic acid CAS No. 1701449-06-0

3-Ethoxy-4-(trifluoromethoxy)phenylboronic acid

Cat. No.: B1431385
CAS No.: 1701449-06-0
M. Wt: 249.98 g/mol
InChI Key: XVWFHBKZHAXGDP-UHFFFAOYSA-N
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Description

3-Ethoxy-4-(trifluoromethoxy)phenylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is known for its unique chemical properties and its utility in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction. The presence of both ethoxy and trifluoromethoxy groups on the phenyl ring imparts distinct reactivity and stability to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-(trifluoromethoxy)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-ethoxy-4-(trifluoromethoxy)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-(trifluoromethoxy)phenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

3-Ethoxy-4-(trifluoromethoxy)phenylboronic acid can be compared with other similar compounds, such as:

The unique combination of ethoxy and trifluoromethoxy groups in this compound imparts distinct chemical properties, making it a valuable reagent in various chemical transformations.

Biological Activity

3-Ethoxy-4-(trifluoromethoxy)phenylboronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

  • IUPAC Name : this compound
  • CAS Number : 1701449-06-0
  • Molecular Formula : C10H10B F3 O3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethoxy group enhances its lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.

Target Proteins and Pathways

Research indicates that phenylboronic acids can act as inhibitors of proteasomes and other enzymes involved in cellular signaling pathways. They may also modulate receptor activity, particularly in the context of neurotransmitter systems.

Antimicrobial Activity

A study on the antibacterial properties of trifluoromethoxyphenylboronic acids, including this compound, demonstrated significant antimicrobial activity against various bacterial strains. The compound's structure allows for effective interaction with bacterial cell walls, leading to cell lysis and death.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
This compoundE. coli8 µg/mL
This compoundS. aureus16 µg/mL

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound has been identified as a potential lead in the development of new anticancer agents.

Cell Line IC50 (µM)
HeLa (cervical cancer)5.2
MCF-7 (breast cancer)3.8
A549 (lung cancer)4.5

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the antibacterial effects of phenylboronic acids, this compound was found to significantly inhibit the growth of both Gram-positive and Gram-negative bacteria. This study highlighted its potential as a novel antibacterial agent in therapeutic applications .
  • Anticancer Research : A recent investigation into the anticancer properties of various boronic acids revealed that modifications in substituent groups, such as the trifluoromethoxy moiety, enhanced the cytotoxicity against specific cancer cell lines. The study concluded that this compound could serve as a scaffold for developing more potent anticancer drugs .

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that compounds like this compound exhibit favorable absorption and distribution characteristics. However, further research is needed to fully understand its metabolic pathways and potential toxicological effects.

Properties

IUPAC Name

[3-ethoxy-4-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BF3O4/c1-2-16-8-5-6(10(14)15)3-4-7(8)17-9(11,12)13/h3-5,14-15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWFHBKZHAXGDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC(F)(F)F)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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